Fmoc-Arg(Pbf)-Pro-NHEt
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Overview
Description
Fmoc-Arg(Pbf)-Pro-NHEt is a compound used in peptide synthesis. It is a derivative of arginine, proline, and N-ethylamide, with specific protective groups to facilitate peptide bond formation. The compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pbf)-Pro-NHEt involves several steps:
Esterification of Arginine: The carboxyl group of arginine is esterified.
Protection of Amino and Guanidine Groups: The amino group is protected with a Boc (tert-butyloxycarbonyl) group, and the guanidine group is protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Deprotection of Boc Group: The Boc group is removed.
Introduction of Fmoc Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to the amino group.
Coupling with Proline and N-Ethylamide: The protected arginine is coupled with proline and N-ethylamide to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Solvents like N-butylpyrrolidinone (NBP) are used as alternatives to hazardous solvents like DMF (dimethylformamide) to improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Pbf)-Pro-NHEt undergoes several types of reactions:
Deprotection: Removal of protective groups using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Replacement of protective groups with other functional groups
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection.
DIC (Diisopropylcarbodiimide): Used for coupling reactions.
OxymaPure: Used to enhance coupling efficiency
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-Arg(Pbf)-Pro-NHEt is widely used in peptide synthesis, allowing for the creation of complex peptides with high precision. It is particularly useful in the synthesis of peptides for research and therapeutic purposes .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It helps in the development of peptide-based drugs and diagnostics .
Medicine
This compound is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders. Its stability and ease of deprotection make it ideal for creating peptides with specific biological activities .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and biotechnological applications .
Mechanism of Action
The mechanism of action of Fmoc-Arg(Pbf)-Pro-NHEt involves the formation of peptide bonds through coupling reactions. The protective groups (Fmoc and Pbf) ensure that the amino and guanidine groups are protected during the synthesis, preventing unwanted side reactions. The compound targets specific amino acids and facilitates the formation of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Arg(Pbf)-Pro-NHEt but uses Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) as the protective group.
Fmoc-Arg(Mtr)-OH: Uses Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) as the protective group.
Fmoc-Arg(Tos)-OH: Uses Tos (tosyl) as the protective group
Uniqueness
This compound is unique due to its specific protective groups (Fmoc and Pbf), which provide stability and ease of deprotection. The use of N-ethylamide further enhances its stability and makes it suitable for various applications in peptide synthesis .
Properties
Molecular Formula |
C41H52N6O7S |
---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C41H52N6O7S/c1-7-43-37(48)34-19-13-21-47(34)38(49)33(45-40(50)53-23-32-29-16-10-8-14-27(29)28-15-9-11-17-30(28)32)18-12-20-44-39(42)46-55(51,52)36-25(3)24(2)35-31(26(36)4)22-41(5,6)54-35/h8-11,14-17,32-34H,7,12-13,18-23H2,1-6H3,(H,43,48)(H,45,50)(H3,42,44,46)/t33-,34-/m0/s1 |
InChI Key |
FVRJWJNFHAKFBW-HEVIKAOCSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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